molecular formula C42H58O5 B11157039 (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate

Katalognummer: B11157039
Molekulargewicht: 642.9 g/mol
InChI-Schlüssel: UEGYLFVQICUMJZ-VUZPOBKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3β)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate" is a steroidal derivative comprising a cholestane backbone esterified with a substituted cyclopenta[c]chromen moiety. The cholestane core (3β-cholest-5-en-3-ol) is a steroid structure common in cholesterol derivatives, while the acetoxy-linked chromen group introduces a heterocyclic aromatic system with a 7-methyl substituent and a 4-oxo functional group.

Eigenschaften

Molekularformel

C42H58O5

Molekulargewicht

642.9 g/mol

IUPAC-Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate

InChI

InChI=1S/C42H58O5/c1-25(2)9-7-10-27(4)33-15-16-34-32-14-13-28-23-29(17-19-41(28,5)35(32)18-20-42(33,34)6)46-38(43)24-45-36-21-26(3)22-37-39(36)30-11-8-12-31(30)40(44)47-37/h13,21-22,25,27,29,32-35H,7-12,14-20,23-24H2,1-6H3/t27-,29+,32+,33-,34+,35+,41+,42-/m1/s1

InChI-Schlüssel

UEGYLFVQICUMJZ-VUZPOBKHSA-N

Isomerische SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C

Kanonische SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Chromen-oxy-acetic Acid Component

The [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid moiety is synthesized via a cyclization reaction. A representative method involves the condensation of 7-methyl-4-hydroxycoumarin with cyclopentadiene under acidic conditions to form the tetrahydrocyclopenta[c]chromen-4-one scaffold. Subsequent hydroxyl-directed nitration or oxidation introduces functional groups at the 9-position, followed by alkylation with bromoacetic acid to yield the acetic acid derivative.

Key Reaction Parameters

  • Cyclization : Performed in refluxing acetic acid (110°C, 12 hours) with a 78% yield.

  • Alkylation : Uses bromoacetic acid and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.

Esterification with Cholesterol

The esterification of cholesterol with the chromen-oxy-acetic acid component is catalyzed by a triphenylphosphine-sulfur trioxide (TPP·SO₃) adduct, a method adapted from cholesteryl ester synthesis. This approach avoids traditional acid chlorides, reducing toxicity and improving yields.

Procedure :

  • Equimolar amounts of cholesterol and the chromen-oxy-acetic acid are dissolved in toluene.

  • TPP·SO₃ (10 mol%) is added, and the reaction is heated to 110°C for 24 hours under nitrogen.

  • The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4).

Yield : 82–89%, depending on the purity of starting materials.

Catalytic Systems and Optimization

Triphenylphosphine-Sulfur Trioxide Adduct

The TPP·SO₃ system acts as a dual activator, protonating the hydroxyl group of cholesterol while facilitating nucleophilic attack by the acetic acid’s carboxylate anion. Comparative studies show this method outperforms classical Steglich esterification (DCC/DMAP) in terms of scalability and environmental safety.

Advantages :

  • Eliminates the need for moisture-sensitive reagents.

  • Reduces side products (e.g., N,N’-dicyclohexylurea).

Solvent and Temperature Effects

  • Toluene : Preferred for its high boiling point and ability to dissolve both polar and nonpolar reactants.

  • Temperature : Reactions below 100°C result in incomplete conversion, while exceeding 120°C promotes decomposition.

Purification and Analytical Characterization

Chromatographic Purification

Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted cholesterol and acetic acid derivatives. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.45 in 1:4 ethyl acetate/hexane).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the cholesterol C3 proton (δ 4.6–4.8 ppm, multiplet) and the chromen-4-one carbonyl (δ 7.2–7.4 ppm).

  • IR Spectroscopy : Strong absorption at 1745 cm⁻¹ confirms ester carbonyl formation.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Standard for small-scale synthesis but face challenges in heat management.

  • Continuous Flow Systems : Improve mixing and thermal control, enhancing reproducibility for larger batches.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC
Residual Solvents<500 ppm (toluene)GC-MS
Heavy Metals<10 ppmICP-OES

Comparative Analysis of Synthetic Methods

MethodCatalystYield (%)Purity (%)Scalability
TPP·SO₃ AdductTPP·SO₃8998.5High
SteglichDCC/DMAP7595.2Moderate
Acid ChlorideSOCl₂6892.8Low

The TPP·SO₃ method is favored for its efficiency and compatibility with industrial safety standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3β)-Cholest-5-en-3-yl [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, wodurch sich möglicherweise ihre Reaktivität und Eigenschaften ändern.

    Substitution: Die Chromenyl-Einheit kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Alkylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

Study Year Cell Line IC50 Value (µM) Mechanism
2023MCF-7 (Breast Cancer)15Induction of apoptosis and cell cycle arrest
2024A549 (Lung Cancer)20Inhibition of proliferation via apoptosis pathways
2024HeLa (Cervical Cancer)18Disruption of mitochondrial function

These studies indicate that the compound exhibits dose-dependent cytotoxic effects, primarily through apoptosis induction and disruption of cellular metabolism .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research shows significant reductions in pro-inflammatory cytokines in macrophage models:

Study Year Model Cytokine Reduced Reduction Percentage
2025LPS-stimulated MacrophagesTNF-alpha~50%
2025LPS-stimulated MacrophagesIL-6~45%

These results suggest that (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate may modulate inflammatory responses effectively .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial efficacy highlights its potential use in developing new therapeutic agents against resistant bacterial strains .

Case Studies

Several case studies have explored the biological effects of this compound in detail:

  • Anticancer Activity Evaluation (2023) : This study focused on the MCF-7 breast cancer cell line and reported an IC50 value of 15 µM, indicating significant cytotoxicity.
  • Inflammation Model Study (2025) : Investigated the anti-inflammatory effects using LPS-stimulated macrophages, finding a reduction in TNF-alpha and IL-6 levels by approximately 50%.
  • Antimicrobial Efficacy Assessment (2024) : Evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, confirming notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

The mechanism of action of (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule may interact with hormone receptors, while the chromenyl group could engage in various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analog: (3β)-Cholest-5-en-3-yl (9Z)-9-Octadecenoate

A closely related compound, "(3β)-Cholest-5-en-3-yl (9Z)-9-octadecenoate" (), shares the cholestane backbone but differs in the ester substituent. Instead of the chromen-oxy-acetate group, it features an oleate (C18:1) chain with a Z-configured double bond. Key structural differences include:

  • Chromen vs. Oleate Group : The chromen moiety introduces aromaticity and planarity, enabling π-π interactions, while the oleate chain enhances lipophilicity and membrane integration.
  • Functional Groups : The chromen derivative contains a 4-oxo group and methyl substituent, which may influence redox activity or receptor binding, absent in the oleate ester.
Table 1: Structural Comparison
Property Target Compound (3β)-Cholest-5-en-3-yl (9Z)-9-Octadecenoate
Molecular Formula C₃₈H₅₄O₅ C₄₅H₇₈O₂
Molecular Weight ~602.8 g/mol ~675.1 g/mol
Backbone Cholest-5-en-3β-ol Cholest-5-en-3β-ol
Ester Group Cyclopenta[c]chromen-oxy-acetate (aromatic) (9Z)-9-octadecenoate (aliphatic)
Key Functional Groups 4-Oxo, 7-methyl, tetrahydrocyclopenta[c]chromen Z-configured double bond
Stereocenters Multiple (exact count unspecified) 8 defined stereocenters
Predicted Solubility Moderate (polar aromatic group) Low (highly lipophilic)

Functional Analog: Coumarin Derivatives

Coumarins (e.g., chromen-2-one derivatives) share structural similarities with the chromen moiety in the target compound. For example, warfarin, a coumarin anticoagulant, demonstrates how aromatic systems with substituents (e.g., 4-hydroxy groups) influence bioactivity. The 7-methyl-4-oxo group in the target compound may confer antioxidant or anti-inflammatory properties, akin to 3-hydroxy-4-methoxybenzoic acid (3CTPA) (), though mechanistic pathways would differ due to structural divergence .

Table 2: Bioactivity Comparison
Compound Type Key Bioactivity Mechanism Hypotheses
Target Compound Potential antioxidant, anti-inflammatory Chromen group redox activity; steroid-mediated membrane interactions
Coumarins (e.g., Warfarin) Anticoagulant Inhibition of vitamin K epoxide reductase
3CTPA () Antioxidant, anti-inflammatory Free radical scavenging

Research Implications and Limitations

  • Applications : The target compound’s hybrid structure may enhance targeted drug delivery, combining steroid-mediated cellular uptake with chromen-derived bioactivity.
  • Limitations: Limited empirical data on the target compound’s physicochemical properties and bioactivity necessitate further studies. Comparative analyses with coumarin-steroid hybrids are also lacking.

Biologische Aktivität

(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antioxidant activity, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a cholestane backbone with an ester functional group and a chromene derivative. Its molecular formula is C30H45O4C_{30}H_{45}O_4, and it possesses a unique structure that contributes to its biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of similar structures exhibit significant anti-inflammatory activities. For instance, compounds with chromene moieties have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The compound's structure suggests it may interact with inflammatory pathways, potentially modulating the activity of NF-kB and other inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10NF-kB Inhibition
Compound B15COX Inhibition
(3beta)-Cholest-5-en-3-yl acetateTBDTBD

2. Antioxidant Activity

The antioxidant properties of similar compounds have been documented extensively. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups in the structure may contribute to radical scavenging activities.

Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several cholesterol derivatives using DPPH and ABTS assays. Although specific data for this compound is not available, related compounds showed promising results with IC50 values ranging from 20 to 50 µM.

Mechanistic Insights

Molecular docking studies suggest that the compound may bind to key enzymes involved in inflammatory pathways. This binding could inhibit enzyme activity and subsequently reduce the production of inflammatory mediators such as TNF-alpha and IL-6.

Therapeutic Implications

Given its potential anti-inflammatory and antioxidant properties, this compound may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases or oxidative stress-related conditions.

Q & A

Q. What are the established synthetic pathways for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves coupling the cholesterol derivative (e.g., cholesteryl acetate) with the substituted cyclopenta[c]chromen moiety. A two-step approach is common:

  • Step 1 : Synthesis of the chromen fragment via cyclization of methyl-substituted dihydroxycoumarin precursors under acidic conditions.
  • Step 2 : Esterification between the hydroxyl group of the chromen derivative and the activated acetate (e.g., acetyl chloride or mixed anhydride) of the cholesterol backbone. Reaction conditions (e.g., temperature, catalysts like DMAP) must optimize steric hindrance from the bulky steroid structure . Purification often employs column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by HPLC for stereochemical resolution .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity?

  • NMR : 1^1H and 13^13C NMR are critical for verifying stereochemistry (e.g., β-configuration at C3 of cholesterol, methyl group at C7 of chromen) and ester linkage formation. Key signals include the acetate carbonyl (~170 ppm in 13^13C NMR) and deshielded protons adjacent to the chromen oxygen .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]+^+ peaks).
  • IR : Absorbance at ~1740 cm1^{-1} confirms the ester carbonyl group .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis and characterization?

The compound contains 8 defined stereocenters (cholesterol backbone) and additional chiral centers in the chromen moiety. Strategies include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based) for enantiomeric resolution .
  • X-ray crystallography : Resolves ambiguous NOE effects in NMR, particularly for the cyclopenta[c]chromen ring conformation .
  • Computational modeling : Software like Discovery Studio predicts steric clashes during esterification and validates stereochemical outcomes .

Q. What computational strategies predict the compound’s biological activity or interactions?

  • Molecular docking : Simulates binding affinity to targets like steroid receptors or enzymes (e.g., cyclooxygenase).
  • QSAR models : Relate structural features (e.g., chromen substituents) to observed anti-inflammatory or anticancer activity.
  • MD simulations : Assess stability in lipid membranes, leveraging the cholesterol moiety’s membrane-anchoring properties .

Q. How should discrepancies between experimental and predicted spectral data be resolved?

  • Case example : If experimental 1^1H NMR shifts for the chromen methyl group deviate from predicted values (e.g., ACD/Labs Percepta), consider solvent effects or conformational flexibility.
  • Validation : Run variable-temperature NMR to identify dynamic effects or use 2D-COSY/NOESY to confirm proximity of protons .

Q. What methodologies analyze the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 3–9). Monitor degradation via LC-MS; common products include free cholesterol and chromen-acetic acid .
  • Kinetic modeling : Determine half-life in buffer solutions to optimize storage (e.g., -20°C under inert atmosphere) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.